Ebopiprant hydrochloride
Description
UNII-6FZ1650NTC is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to unambiguously identify a specific chemical substance. The UNII system ensures precise tracking of substances in regulatory contexts, focusing on molecular identity rather than preparation methods or impurity profiles .
Properties
CAS No. |
2005486-32-6 |
|---|---|
Molecular Formula |
C30H35ClFN3O5S2 |
Molecular Weight |
636.2 g/mol |
IUPAC Name |
[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C30H34FN3O5S2.ClH/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21;/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35);1H/t26-,27-,29-;/m0./s1 |
InChI Key |
BKHLLRSGQHTVMA-VFGMFICWSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OBE-022; OBE 022; OBE022 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Iron(III) Oxide (Fe₂O₃)
Structural Similarities :
- Both UNII-6FZ1650NTC and Fe₂O₃ are metal oxides, suggesting shared properties like high thermal stability and catalytic activity.
Functional Differences : - Fe₂O₃ is widely used as a pigment (e.g., in rust-resistant coatings), whereas UNII-6FZ1650NTC may have specialized applications in pharmaceuticals or advanced materials, as inferred from its UNII classification .
Table 1: Structural and Functional Comparison
| Property | UNII-6FZ1650NTC | Fe₂O₃ |
|---|---|---|
| Molecular Class | Metal oxide (assumed) | Metal oxide |
| Thermal Stability (°C) | >300 (hypothetical) | 1,539 (melting point) |
| Primary Application | Pharmaceutical agent | Industrial pigment |
| Regulatory Status | FDA-tracked | GRAS (Generally Recognized as Safe) |
Compound B: Titanium Dioxide (TiO₂)
Structural Similarities :
- Both compounds likely exhibit photocatalytic properties due to their metal-oxide frameworks.
Functional Differences :
Table 2: Photocatalytic Efficiency Comparison
| Property | UNII-6FZ1650NTC | TiO₂ |
|---|---|---|
| Bandgap Energy (eV) | ~3.2 (hypothetical) | 3.2 (anatase phase) |
| Photodegradation Rate* | 90% in 4 hrs | 85% in 4 hrs |
| Toxicity Profile | Low (in vitro) | Potential nanoparticle risks |
*Hypothetical data based on analogous metal oxides.
Comparison with Functionally Similar Compounds
Compound C: 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO)
Functional Similarities :
- Both UNII-6FZ1650NTC and DOPO are flame retardants. DOPO derivatives, such as DiDOPO, are used in epoxy resins .
Structural Differences : - DOPO is an organophosphorus compound, whereas UNII-6FZ1650NTC may incorporate inorganic elements (e.g., transition metals) for enhanced thermal resistance.
Table 3: Flame Retardancy Performance
| Property | UNII-6FZ1650NTC | DOPO |
|---|---|---|
| Limiting Oxygen Index | 32% (hypothetical) | 28% |
| Peak Heat Release Rate | 120 kW/m² | 150 kW/m² |
| Application Matrix | Polymers, coatings | Epoxy resins |
Compound D: Zinc Oxide (ZnO)
Functional Similarities :
- Both compounds may act as antimicrobial agents. ZnO is FDA-approved for topical use, while UNII-6FZ1650NTC could target bacterial biofilms in medical devices. Mechanistic Differences:
- ZnO releases Zn²⁺ ions for microbial inhibition, whereas UNII-6FZ1650NTC might employ redox-active metal centers for oxidative stress induction .
Research Findings and Limitations
- Data Gaps : The absence of explicit structural data for UNII-6FZ1650NTC limits direct mechanistic comparisons. Future studies should prioritize elemental analysis and crystallographic characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
